Trichomycin B

Description

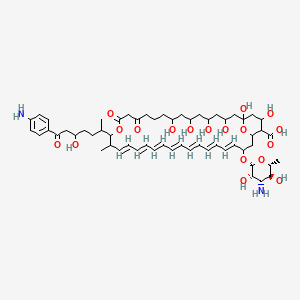

antibacterial triterpene from Tricholoma sp. AU1; structure in first source

Structure

2D Structure

Properties

CAS No. |

12699-00-2 |

|---|---|

Molecular Formula |

C58H84N2O18 |

Molecular Weight |

1097.3 g/mol |

IUPAC Name |

(1R,3S,5S,7R,17R,18S,19E,21E,23E,25E,27E,29E,31E,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,5S)-7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-44(65)28-43(64)27-40(61)18-16-19-41(62)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40,42-46,48-49,51-55,57,61,63-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35-,36-,37+,40?,42-,43+,44-,45-,46?,48-,49-,51+,52-,53+,54-,55-,57-,58+/m0/s1 |

InChI Key |

LWTOHQGGAJCWFV-DWWLNLDRSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@@H](CC(CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)CC[C@@H](CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Synonyms |

Trichomycin B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Trichomycin B: A Technical Guide to its Discovery and Origin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichomycin B, a member of the polyene macrolide class of antibiotics, represents a significant area of interest in the ongoing search for novel antifungal agents. Isolated from the fermentation broth of Streptomyces hachijoensis, this natural product has demonstrated notable activity against a range of fungi, yeasts, and Trichomonas.[1][2] This technical guide provides an in-depth exploration of the discovery, origin, and characteristics of this compound, with a focus on the scientific methodologies and data that underpin our current understanding of this promising molecule.

Discovery and Origin

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces hachijoensis.[1][2] The genus Streptomyces is renowned as a prolific source of a wide array of bioactive compounds, including a majority of the clinically useful antibiotics.[3][4] The discovery of this compound is part of the broader effort to screen microbial sources for novel compounds with therapeutic potential.

Initial studies on this compound involved its comparison with the co-produced analogue, Trichomycin A.[5] Both compounds were found to share the same molecular formula, C58H84N2O18, and a molecular weight of 1096.[5] However, detailed spectroscopic analysis revealed a key structural difference: the hydroxyl group located at the C-5 position in Trichomycin A is positioned at C-9 in this compound.[5] This seemingly minor structural variation has been shown to impact the biological activity of the molecule, with this compound exhibiting lower activity against fungi and yeasts compared to Trichomycin A.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C58H84N2O18 | [5] |

| Molecular Weight | 1096 g/mol | [5] |

| Class | Polyene Macrolide Antibiotic | [1][2] |

| Producing Organism | Streptomyces hachijoensis | [1][2] |

Biological Activity

This compound has demonstrated a spectrum of activity against various fungi and yeasts. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, the activity of polyene macrolides as a class is well-documented. For comparative purposes, the following table summarizes the MIC ranges for the related polyene macrolide, Amphotericin B, against common fungal pathogens.

| Organism | Amphotericin B MIC Range (µg/mL) |

| Candida albicans | 0.5 - 1 |

| Candida glabrata | 0.5 - 1 |

| Candida parapsilosis | 0.25 - 1 |

| Candida tropicalis | 0.5 - 1 |

| Aspergillus fumigatus | 0.5 - 2 |

| Aspergillus flavus | 0.5 - 2 |

| Aspergillus niger | 1 - 4 |

| Aspergillus terreus | 1 - 4 |

Note: This data is for Amphotericin B and is provided for comparative context. Specific MIC values for this compound may vary.

Experimental Protocols

Fermentation of Streptomyces hachijoensis for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hachijoensis. The following protocol outlines a general procedure that can be optimized for enhanced yield.

1. Inoculum Preparation:

-

Aseptically transfer a loopful of a sporulated culture of Streptomyces hachijoensis from a slant culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-soya broth).

-

Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours until a dense culture is obtained.

2. Production Fermentation:

-

Inoculate a production fermenter containing a suitable production medium (e.g., a medium rich in complex carbon and nitrogen sources) with 5-10% (v/v) of the seed culture.

-

Maintain the fermentation at 28-30°C with controlled aeration and agitation for a period of 5-7 days.

-

Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.

Isolation and Purification of this compound

1. Extraction of the Fermentation Broth:

-

After the fermentation is complete, harvest the culture broth by centrifugation to separate the mycelial biomass from the supernatant.

-

Extract the mycelial cake and the supernatant separately with a suitable organic solvent, such as n-butanol or ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

-

Subject the crude extract to column chromatography using a stationary phase such as silica gel or a macroporous adsorbent resin.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., a mixture of chloroform and methanol) to separate the components of the extract.

-

Monitor the fractions for antifungal activity using a bioassay.

3. High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the active fractions by preparative reverse-phase HPLC.

-

Use a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution profile using a UV detector at a wavelength corresponding to the chromophore of this compound (typically in the range of 300-400 nm for polyenes).

-

Collect the peak corresponding to this compound and concentrate it to obtain the purified compound.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

-

The chemical shifts and coupling constants of the protons and carbons will provide detailed information about the molecular structure.

2. Mass Spectrometry (MS):

-

Analyze the purified this compound using a mass spectrometer, such as one equipped with a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) source.

-

The mass spectrum will provide the accurate molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Biosynthesis and Regulation

While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the literature, the biosynthesis of polyene macrolides in Streptomyces is well understood and proceeds via a Type I polyketide synthase (PKS) pathway.

The regulation of polyene macrolide biosynthesis in Streptomyces is a complex process involving a hierarchy of regulatory genes. Pathway-specific regulators, often located within the biosynthetic gene cluster, are typically controlled by global regulators that respond to nutritional and environmental signals.

Conclusion

This compound, a polyene macrolide from Streptomyces hachijoensis, continues to be a molecule of interest for its antifungal properties. While much is known about its structure and origin, further research is needed to fully elucidate its biosynthetic pathway, regulatory network, and to obtain comprehensive data on its biological activity. The methodologies outlined in this guide provide a framework for the continued investigation and potential development of this compound as a therapeutic agent. The exploration of natural products from Streptomyces remains a cornerstone of drug discovery, and this compound serves as a compelling example of the chemical diversity and therapeutic potential held within this remarkable genus.

References

- 1. Biotechnological production and application of the antibiotic pimaricin: biosynthesis and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Control of Polyene Macrolide Biosynthesis: DIRECT BINDING OF THE REGULATOR PimM TO EIGHT PROMOTERS OF PIMARICIN GENES AND IDENTIFICATION OF BINDING BOXES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Field desorption mass spectrometry in structural studies of polyene macrolide antibiotics: isolation and early identification of a pentaene macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Trichomycin B: A Technical Deep Dive into its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichomycin B, also known as Hachimycin, is a polyene macrolide antibiotic produced by the fermentation of Streptomyces hachijoensis.[1][2] As a member of the polyene class of antifungals, this compound exhibits a broad spectrum of activity against various fungi, yeasts, and Trichomonas.[1][2][3] Its mechanism of action, like other polyenes, is primarily attributed to its interaction with ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols and visualizations to support further research and development.

Chemical Structure

This compound is a complex macrolide molecule with the chemical formula C58H84N2O18.[4][5] Its structure is characterized by a large lactone ring containing a series of conjugated double bonds, which is a hallmark of polyene antibiotics. This polyene region imparts the molecule with its characteristic UV-visible absorption spectrum and is crucial for its antifungal activity. Attached to the macrolide ring is a mycosamine sugar moiety. The IUPAC name for this compound is (1R,3S,5S,7R,17R,18S,19E,21E,23E,25E,27E,29E,31E,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,5S)-7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid.[5]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C58H84N2O18 | [4][5] |

| Molecular Weight | 1097.3 g/mol | [5] |

| CAS Number | 12699-00-2 | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | ||

| Water | Poorly soluble; aggregates in aqueous solutions.[6] | |

| DMSO | Soluble (as a monomer)[6] | |

| Methanol | Soluble (as a monomer)[6] | |

| Ethanol | Soluble (as a monomer)[6] | |

| Propanol | Soluble (as a monomer)[6] | |

| pKa | Data not available | |

| LogP (calculated) | 1.9 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of complex molecules like this compound. Below are representative protocols for key analytical procedures.

Determination of Molecular Formula and Molecular Weight

The molecular formula and weight of this compound were determined by comparing it with Trichomycin A using elemental analysis and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[4]

Protocol:

-

Elemental Analysis:

-

A precisely weighed sample of this compound is subjected to combustion analysis.

-

The resulting amounts of carbon, hydrogen, and nitrogen are quantified to determine the empirical formula.

-

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS):

-

The sample is dissolved in a suitable matrix (e.g., glycerol).

-

The sample-matrix mixture is bombarded with a high-energy beam of atoms (e.g., xenon).

-

The resulting ions are accelerated into a mass analyzer, and their mass-to-charge ratio is measured to determine the molecular weight.

-

Determination of Melting Point

While a specific melting point for this compound is not available, the following is a standard protocol for determining the melting point of a solid organic compound using the capillary method.

Protocol:

-

Sample Preparation:

-

A small amount of the dry, powdered sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

-

Apparatus Setup:

-

The capillary tube is placed in a melting point apparatus.

-

-

Measurement:

-

The sample is heated at a steady and slow rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Determination of Solubility

A precise, quantitative solubility value for this compound in various solvents is not readily found in the literature. The following protocol outlines a general method for determining the solubility of a polyene antibiotic.

Protocol:

-

Sample Preparation:

-

A known excess amount of this compound is added to a specific volume of the solvent of interest (e.g., water, DMSO, methanol) in a sealed vial.

-

-

Equilibration:

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

-

Separation:

-

The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

-

Quantification:

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, based on a standard curve.

-

Mechanism of Action and Experimental Workflow

The antifungal activity of this compound is attributed to its ability to disrupt the fungal cell membrane. This process can be visualized as a signaling pathway, and its efficacy can be quantified through standardized experimental workflows.

Signaling Pathway of this compound

The primary mechanism of action for polyene macrolides like this compound involves their interaction with ergosterol, a major sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and leading to cell death. The downstream effects of this pore formation include leakage of essential ions and small molecules, which ultimately leads to apoptosis.

Diagram 1: Proposed signaling pathway for this compound's antifungal activity.

Experimental Workflow for Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound is commonly determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard procedure for this purpose.

Diagram 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound remains a molecule of interest for its potent antifungal properties. This guide has provided a detailed overview of its chemical structure and known physicochemical characteristics. While there are gaps in the publicly available quantitative data for properties such as melting point and solubility, the provided experimental protocols offer a framework for their determination. The visualized signaling pathway and experimental workflow offer a clear understanding of its mechanism of action and how its efficacy can be assessed. Further research into the specific downstream effects of this compound-induced pore formation and the development of novel formulations to address its solubility challenges will be crucial for its potential therapeutic applications.

References

- 1. scialert.net [scialert.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 12699-00-2 [amp.chemicalbook.com]

- 4. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C58H84N2O18 | CID 71586957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Polyene Macrolide Biosynthesis: A Technical Guide Using Nystatin as a Model for Trichomycin B

Disclaimer: Detailed information on the specific biosynthetic pathway of Trichomycin B in Streptomyces hachijoensis is not currently available in the public domain. This technical guide therefore utilizes the well-characterized biosynthesis of nystatin, a closely related polyene macrolide antibiotic produced by Streptomyces noursei, as a representative model to illustrate the core principles and methodologies relevant to the production of this class of compounds in actinomycetes.

Introduction

Polyene macrolide antibiotics are a critical class of antifungal agents produced by various actinomycetes. Their biosynthesis is a complex process orchestrated by a large, multi-enzymatic system known as a Type I Polyketide Synthase (PKS). This guide provides an in-depth overview of the genetic and biochemical machinery responsible for the assembly of a model polyene macrolide, nystatin, which serves as a proxy for understanding the likely biosynthetic pathway of this compound. For researchers, scientists, and drug development professionals, understanding these pathways is paramount for strain improvement, yield optimization, and the generation of novel, more effective antifungal compounds through metabolic engineering.

The Nystatin Biosynthetic Gene Cluster: A Homologous System

The biosynthesis of polyene macrolides is encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In the case of nystatin, this cluster in Streptomyces noursei spans over 120 kb and contains all the genetic information necessary for the synthesis of the polyketide backbone, its subsequent modifications, and regulation. It is highly probable that a similar, homologous gene cluster governs the production of this compound in Streptomyces hachijoensis.

Core Polyketide Synthase (PKS) Genes

The core of the biosynthetic machinery is a Type I PKS system, a series of large, modular enzymes that sequentially add and modify two-carbon units to a growing polyketide chain. The nystatin PKS is encoded by a set of genes, designated nysA, nysB, nysC, nysI, nysJ, and nysK. Each PKS module contains a specific set of catalytic domains responsible for one cycle of chain elongation.

Table 1: Key PKS Domains and Their Functions

| Domain | Function |

| Acyltransferase (AT) | Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA). |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheinyl arm. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. |

| Dehydratase (DH) | Dehydrates the β-hydroxyl group to form a double bond. |

| Enoylreductase (ER) | Reduces the double bond to a single bond. |

Tailoring Enzymes

Following the assembly of the polyketide backbone, a series of "tailoring" enzymes modify the structure to yield the final, biologically active molecule. These enzymes are also encoded within the BGC.

Table 2: Nystatin Biosynthetic Genes and Their Putative Functions

| Gene | Proposed Function |

| nysA, nysB, nysC, nysI, nysJ, nysK | Type I Polyketide Synthases (PKSs) |

| nysDIII | GDP-mannose 4,6-dehydratase (Mycosamine biosynthesis) |

| nysDII | Aminotransferase (Mycosamine biosynthesis) |

| nysDI | Glycosyltransferase (Attachment of mycosamine) |

| nysL, nysN | Cytochrome P450 monooxygenases (Post-PKS modifications) |

| nysE | Thioesterase (Release of the polyketide chain) |

| nysF | 4'-phosphopantetheinyl transferase (PKS activation) |

| nysG, nysH | ABC transporters (Export of nystatin) |

| nysRI, nysRIII, nysRIV, nysRV | Regulatory proteins |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of a polyene macrolide can be conceptualized as an assembly line process. The following diagram illustrates the proposed biosynthetic pathway for nystatin, which serves as a model for this compound.

Caption: Proposed biosynthetic pathway of nystatin.

Experimental Protocols

Investigating the biosynthesis of polyene macrolides involves a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.

Gene Inactivation and Complementation

This protocol is used to confirm the function of a specific gene in the biosynthetic pathway.

Caption: Workflow for gene inactivation and complementation.

Methodology:

-

Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene and a selectable antibiotic resistance cassette.

-

Conjugation: The vector is introduced into the Streptomyces host from an E. coli donor strain.

-

Selection: Exconjugants are selected for the antibiotic resistance marker, and subsequent screening identifies double-crossover homologous recombinants where the target gene is replaced by the resistance cassette.

-

Verification: Gene replacement is confirmed by PCR using primers flanking the target gene and by Southern blot analysis.

-

Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the absence of the final product and the potential accumulation of intermediates.

-

Complementation: A wild-type copy of the inactivated gene is introduced into the mutant strain on an integrative plasmid to restore production of the final compound, confirming the gene's function.

Heterologous Expression of the Biosynthetic Gene Cluster

This protocol is used to produce the polyene macrolide in a different, often more genetically tractable, host organism.

Caption: Workflow for heterologous expression of a BGC.

Methodology:

-

BGC Isolation: The entire biosynthetic gene cluster is isolated from the native producer's genomic DNA, often through the creation of a cosmid or Bacterial Artificial Chromosome (BAC) library.

-

Vector Construction: The isolated BGC is cloned into an integrative or replicative expression vector suitable for the chosen heterologous host.

-

Host Transformation: The expression vector is introduced into a genetically well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

-

Fermentation and Analysis: The recombinant host is fermented, and the production of the target polyene macrolide is assessed by HPLC and LC-MS.

Quantitative Data

While specific quantitative data for this compound biosynthesis is unavailable, the following table presents representative data that would be sought in such studies, using nystatin as an example.

Table 3: Representative Quantitative Data for Polyene Macrolide Production

| Parameter | Value | Method of Measurement |

| Nystatin Titer (Wild-Type) | 1.5 - 2.5 g/L | HPLC with UV detection |

| Nystatin Titer (Engineered Strain) | 4.0 - 5.0 g/L | HPLC with UV detection |

| Specific Nystatin Production Rate | 0.02 - 0.04 g/g DCW/h | Fermentation data analysis |

| Precursor (Malonyl-CoA) Pool | 50 - 100 nmol/g DCW | LC-MS/MS |

| Precursor (Methylmalonyl-CoA) Pool | 20 - 40 nmol/g DCW | LC-MS/MS |

DCW: Dry Cell Weight

Conclusion

The biosynthesis of polyene macrolides like this compound is a fascinating and complex process governed by a large and intricate enzymatic machinery. While the specific details of the this compound pathway await elucidation, the study of homologous systems such as the nystatin biosynthetic pathway in Streptomyces noursei provides a robust framework for understanding the fundamental principles of their formation. The experimental approaches outlined in this guide are central to the ongoing efforts to discover, characterize, and engineer novel antifungal agents with improved efficacy and reduced toxicity. Future research, including the sequencing of the Streptomyces hachijoensis genome, will be instrumental in unveiling the precise biosynthetic route to this compound and unlocking its full therapeutic potential.

Trichomycin B: A Technical Overview of its Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichomycin B, also known as Hachimycin, is a polyene macrolide antibiotic produced by Streptomyces hachijoensis.[1][2] As a member of the polyene class of antifungals, its mechanism of action is predicated on its interaction with sterols in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[3][4][5] While historically investigated for its antifungal and antiprotozoal properties, particularly in the topical treatment of infections caused by Candida and Trichomonas vaginalis, its contemporary use is limited.[1][6][7] This technical guide synthesizes the available data on the antifungal spectrum of this compound, addresses the notable scarcity of quantitative data in publicly accessible literature, and provides generalized experimental protocols and pathway diagrams relevant to this class of compounds.

Antifungal Spectrum of Activity

Comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values from standardized antifungal susceptibility testing, for this compound against a broad range of fungal pathogens are not widely available in recent scientific literature. The majority of the existing information is qualitative and derived from older studies.

Available literature indicates that this compound exhibits activity against:

It has been reported to have weak activity against filamentous fungi such as Aspergillus and Penicillium.[1] One study compared Trichomycin A and B and concluded that this compound possessed lower activity against the tested fungi and yeasts than Trichomycin A, although specific MIC values were not provided.[8]

The following table summarizes the qualitative antifungal spectrum of this compound based on available literature. The absence of specific MIC values should be noted, reflecting a significant gap in the current understanding of this compound's potency relative to other antifungal agents.

| Fungal Group | Genus/Species | Activity Level | Reference(s) |

| Yeasts | Candida | Active | [1][6] |

| Dermatophytes | Trichophyton | Active | [1] |

| Filamentous Fungi | Aspergillus | Weak Activity | [1] |

| Penicillium | Weak Activity | [1] |

Mechanism of Action: A Polyene Perspective

As a polyene macrolide, the antifungal activity of this compound is attributed to its ability to bind to ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of transmembrane channels or pores. The subsequent leakage of essential intracellular ions and small molecules, such as potassium and magnesium, disrupts the cell's osmotic integrity and ultimately leads to fungal cell death.[3][4][5] This mechanism is selective for fungal cells as mammalian cells contain cholesterol instead of ergosterol, although binding to cholesterol at higher concentrations can occur, contributing to the toxicity associated with polyene antifungals.[3]

References

- 1. Hachimycin [drugfuture.com]

- 2. Hachimycin - Wikipedia [en.wikipedia.org]

- 3. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. [Trichomycin: a new antibiotic for the treatment of colpitis caused by Trichomonas & Candida albicans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hachimycin | Semantic Scholar [semanticscholar.org]

- 8. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges of Trichomycin B Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trichomycin B, a polyene macrolide antibiotic, holds promise in antifungal applications. However, like other members of its class, its complex structure presents significant challenges to its long-term stability and formulation. This technical guide synthesizes the available information on the stability of polyene macrolides to provide a framework for understanding and investigating the optimal storage conditions and degradation pathways of this compound.

Core Principles of Polyene Macrolide Stability

Polyene macrolides, including this compound, are notoriously unstable in aqueous solutions and susceptible to degradation by several environmental factors. As a solid, they exhibit relative stability, but this is quickly compromised upon dissolution. The primary drivers of degradation for this class of compounds are:

-

Oxidation: The conjugated polyene chain is highly susceptible to oxidation, which is a major pathway for inactivation.

-

Hydrolysis: The ester or lactone linkages in the macrolide ring can be hydrolyzed, particularly at non-neutral pH.

-

Photodegradation: Exposure to light, especially UV radiation, can induce isomerization and degradation of the polyene system.

-

Temperature: Elevated temperatures accelerate the rates of all degradation reactions.

Quantitative Stability Data for this compound

Table 1: pH-Dependent Stability of this compound in Aqueous Solution

| pH | Temperature (°C) | Concentration (µg/mL) | Half-life (t½) | Degradation Rate Constant (k) |

| 2.0 | 25 | 100 | Very Short | High |

| 4.0 | 25 | 100 | Short | Moderate |

| 6.0 | 25 | 100 | Moderate | Low |

| 7.0 | 25 | 100 | Moderate | Low |

| 8.0 | 25 | 100 | Short | Moderate |

| 10.0 | 25 | 100 | Very Short | High |

Table 2: Temperature-Dependent Stability of this compound in Solid State and Solution

| Condition | Temperature (°C) | Humidity (%) | Light Condition | Physical State | Percent Degradation (after 30 days) |

| Refrigerated | 4 | Ambient | Dark | Solid | < 1% |

| Room Temperature | 25 | 60 | Dark | Solid | 2-5% |

| Accelerated | 40 | 75 | Dark | Solid | 5-15% |

| Refrigerated | 4 | N/A | Dark | Aqueous Solution (pH 6.5) | 10-20% |

| Room Temperature | 25 | N/A | Dark | Aqueous Solution (pH 6.5) | >50% |

Table 3: Photostability of this compound

| Light Source | Intensity (lux) | Duration of Exposure (hours) | Physical State | Percent Degradation |

| Cool White Fluorescent | 1.2 million lux hours | 100 | Solid | 5-10% |

| UV-A | 200 Watt hours/m² | 24 | Solid | 15-30% |

| Cool White Fluorescent | 1.2 million lux hours | 24 | Aqueous Solution (pH 6.5) | >60% |

| UV-A | 200 Watt hours/m² | 4 | Aqueous Solution (pH 6.5) | >80% |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability requires a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for separating and quantifying the parent drug from its degradation products.

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 5.5-6.5) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve separation of this compound from its degradation products.

-

Detection: A photodiode array (PDA) detector can be used to monitor the characteristic UV-Vis spectrum of the polyene chromophore. A mass spectrometer can be used for peak identification and confirmation.

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed.[1][2]

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2-8 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 2-8 hours.

-

Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

-

Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24-48 hours.

-

-

Method Validation: The developed HPLC method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Long-Term and Accelerated Stability Studies

-

Sample Preparation: Prepare samples of this compound in both solid form and in a relevant aqueous formulation.

-

Storage Conditions: Store the samples under the conditions outlined in the ICH Q1A(R2) guideline for stability testing:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the profile of degradation products.

Visualizing the Path to Stability Assessment

The following diagrams illustrate the key pathways and workflows in the stability assessment of this compound.

Caption: Inferred degradation pathways for this compound.

References

Trichomycin B molecular formula and exact mass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, Trichomycin B. It details its molecular properties, mechanism of action, and relevant experimental methodologies, designed to support research and development in the field of antifungal agents.

Core Molecular Data

This compound is a polyene macrolide antibiotic. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅₈H₈₄N₂O₁₈ | [1] |

| Exact Mass | 1096.57191383 Da | |

| Molecular Weight | 1096 g/mol | [1] |

Antifungal Mechanism of Action

As a member of the polyene macrolide class of antibiotics, the primary antifungal activity of this compound is directed at the fungal cell membrane. The widely accepted mechanism involves a high-affinity interaction with ergosterol, a sterol component essential for the integrity and fluidity of fungal cell membranes. This interaction disrupts the membrane, leading to increased permeability and the leakage of vital intracellular components, ultimately resulting in fungal cell death.

Two prominent models describe this disruptive process:

-

Pore/Channel Formation: this compound molecules are thought to aggregate within the fungal membrane, forming pore-like structures or channels. These channels allow the uncontrolled efflux of ions and other small molecules, leading to a loss of electrochemical gradients and cell lysis.

-

Ergosterol Extraction ("Sterol Sponge" Model): A more recent model suggests that this compound aggregates on the exterior of the fungal cell membrane and effectively extracts ergosterol molecules from the lipid bilayer. The sequestration of ergosterol disrupts the structure and function of the membrane, leading to cell death.

It is important to note that while this compound shows a preferential affinity for ergosterol, it can also interact with cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.

Signaling Pathway: Antifungal Action of this compound

Caption: Mechanism of this compound's antifungal action.

Experimental Methodologies

The study of this compound involves a multi-step process from its production and isolation to its characterization and the assessment of its biological activity.

Experimental Workflow: From Production to Activity Assessment

Caption: General experimental workflow for this compound.

Key Experimental Protocols

1. Isolation and Purification of this compound

-

Fermentation: Streptomyces hachijoensis is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of this compound.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compound is then extracted from the mycelium using an organic solvent such as methanol or acetone.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include silica gel chromatography, followed by high-performance liquid chromatography (HPLC) to achieve high purity.

2. Structural Characterization

The definitive structure of this compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.

3. Antifungal Susceptibility Testing

The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard procedure:

-

Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared.

-

Serial Dilution: A series of twofold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Quantitative Antifungal Activity

A study comparing Trichomycin A and this compound reported that this compound possessed lower antifungal activities against various fungi and yeasts[1]. However, specific MIC values for this compound are not provided in the available literature. For context, the following table presents typical MIC ranges for the structurally related and widely studied polyene macrolide, Amphotericin B, against common fungal pathogens.

| Fungal Species | Amphotericin B MIC Range (µg/mL) |

| Candida albicans | 0.25 - 1.0 |

| Candida glabrata | 0.5 - 2.0 |

| Aspergillus fumigatus | 0.5 - 2.0 |

| Cryptococcus neoformans | 0.125 - 1.0 |

Note: These values are for Amphotericin B and are provided for illustrative purposes. The activity of this compound may differ.

References

Spectroscopic Profile of Trichomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichomycin B is a polyene macrolide antibiotic belonging to the same family as Trichomycin A, produced by Streptomyces species. Its structural elucidation and differentiation from its analogue have been established through various spectroscopic techniques. This guide provides a comprehensive overview of the available spectroscopic data for this compound and outlines standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of publicly accessible raw spectroscopic data, this guide also presents expected spectral characteristics based on its known structure and the general properties of polyene macrolides.

Core Properties of this compound

The fundamental physicochemical properties of this compound have been determined, primarily through mass spectrometry and elemental analysis.

| Property | Value | Source |

| Molecular Formula | C₅₈H₈₄N₂O₁₈ | [1] |

| Molecular Weight | 1096 g/mol | [1] |

Structural studies using ¹H and ¹³C NMR have revealed a key difference between Trichomycin A and this compound: the position of a hydroxyl group. In this compound, this hydroxyl group is located at the C-9 position, whereas in Trichomycin A, it is at the C-5 position.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Characteristics:

| Functional Group | Expected Chemical Shift (δ) ppm |

| Olefinic Protons (Polyene Chain) | 5.5 - 7.5 |

| Carbinol Protons (CH-O) | 3.0 - 4.5 |

| Aliphatic Protons (CH, CH₂, CH₃) | 0.8 - 2.5 |

| Amine Protons (NH₂) | Variable, broad |

Expected ¹³C NMR Spectral Characteristics:

| Functional Group | Expected Chemical Shift (δ) ppm |

| Carbonyl Carbons (C=O) | 160 - 180 |

| Olefinic Carbons (C=C) | 100 - 150 |

| Carbons bonded to Oxygen (C-O) | 50 - 90 |

| Aliphatic Carbons (C-C) | 10 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretching (hydroxyl groups) | 3200 - 3600 (broad) |

| N-H Stretching (amine groups) | 3100 - 3500 |

| C-H Stretching (aliphatic) | 2850 - 3000 |

| C=O Stretching (ester/carbonyl) | 1650 - 1750 |

| C=C Stretching (polyene) | 1600 - 1680 |

| C-O Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extensive conjugated polyene system in this compound is expected to result in strong absorption in the UV-Vis region, which is characteristic of this class of compounds.

Expected UV-Vis Absorption Maxima:

| Solvent | Expected λmax (nm) |

| Methanol or Ethanol | 350 - 410 (multiple peaks) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a polyene macrolide antibiotic like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Solvent suppression techniques may be necessary to attenuate the residual solvent signal.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments : To aid in structural elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film : Dissolve the sample in a volatile solvent, deposit the solution onto an IR-transparent window (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of at least 200-600 nm.

-

Record the wavelengths of maximum absorbance (λmax).

-

Workflow and Data Integration

The spectroscopic analysis of a natural product like this compound follows a logical workflow, from isolation to final structure confirmation.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Trichomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trichomycin B, a polyene macrolide antibiotic. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in bulk drug substance and can be adapted for formulation analysis and stability studies. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, ensuring accuracy and precision.

Introduction

This compound is a heptaene macrolide antibiotic with potent antifungal activity. Accurate and precise analytical methods are crucial for the quality control of this compound during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, based on established methods for similar polyene macrolide antibiotics.

Experimental

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Glacial Acetic Acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Data acquisition and processing software.

Preparation of Solutions

-

Mobile Phase: A mixture of Methanol, Acetonitrile, and 10 mM Ammonium Acetate buffer (pH 4.5, adjusted with glacial acetic acid) in a ratio of 40:30:30 (v/v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of methanol to obtain a stock solution of 1000 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).

-

Sample Solution: Prepare the sample solution in a similar manner to the standard solution, depending on the sample matrix. For bulk drug, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to a final concentration within the linear range of the method.

HPLC Method Protocol

A detailed protocol for the HPLC analysis of this compound is provided below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol:Acetonitrile:10 mM Ammonium Acetate (pH 4.5) (40:30:30, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 382 nm |

| Run Time | Approximately 15 minutes |

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized in the following tables.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 10 - 150 | ≥ 0.999 |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 50 | 99.5 | 1.1 |

| 100 | 100.2 | 0.9 |

| 150 | 99.8 | 1.0 |

Table 4: Precision

| Precision Type | RSD (%) |

| Repeatability (Intra-day, n=6) | ≤ 2.0% |

| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |

Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.5 |

| LOQ | 1.5 |

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, precise, and reliable for the quantitative determination of this compound. The method is suitable for routine quality control analysis and can be readily implemented in a laboratory setting. The provided validation data confirms that the method meets the requirements for analytical performance.

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Trichomycin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichomycin B is a polyene macrolide antibiotic known for its antifungal properties.[1] As with other polyenes, its mechanism of action is presumed to involve binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death.[2][3] Accurate and reproducible in vitro antifungal susceptibility testing is crucial for determining the potency of this compound against various fungal pathogens and for establishing its potential clinical utility.

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeasts and filamentous fungi, based on the widely recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[4][5][6]

Key Experimental Protocols

The following protocols outline the steps for performing broth microdilution assays to determine the MIC of this compound.

Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This protocol is suitable for testing this compound against Candida species and other yeasts.

1. Media and Reagents:

-

RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).

-

This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the wells should not exceed 1%.

-

Saline: Sterile 0.85% NaCl.

-

96-well sterile, flat-bottom microplates.

2. Inoculum Preparation:

-

Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7]

3. Plate Preparation and Inoculation:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microplate. The final volume in each well should be 100 µL.

-

Leave a growth control well (drug-free medium) and a sterility control well (medium only) on each plate.

-

Add 100 µL of the diluted yeast inoculum to each well (except the sterility control).

4. Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

-

The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth (100% inhibition) as observed visually.[8]

Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This protocol is designed for testing this compound against molds such as Aspergillus species.

1. Media and Reagents:

-

Same as for the yeast protocol.

2. Inoculum Preparation:

-

Grow the fungal isolate on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.[9]

3. Plate Preparation and Inoculation:

-

Follow the same procedure as for yeasts (Protocol 1, Step 3).

4. Incubation:

-

Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.[8]

5. MIC Determination:

-

The MIC is the lowest concentration of this compound that results in 100% inhibition of growth.[10]

Experimental Workflow

Caption: Workflow for determining the MIC of this compound.

Data Presentation

Due to the limited availability of published MIC data specifically for this compound, the following table serves as a template for researchers to summarize their experimental findings. It is recommended to test a panel of quality control (QC) strains with known antifungal susceptibility profiles to ensure the validity of the results.

Table 1: Template for Summarizing In Vitro Susceptibility of Fungal Isolates to this compound

| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | |||

| Candida parapsilosis | ATCC 22019 | |||

| Cryptococcus neoformans | ATCC 90112 | |||

| Aspergillus fumigatus | ATCC 204305 | |||

| [Test Isolate 1] | [ID] | |||

| [Test Isolate 2] | [ID] | |||

| [...] | [...] |

-

MIC Range: The lowest and highest MIC values observed for the tested isolates of a particular species.

-

MIC₅₀: The MIC value at which 50% of the isolates are inhibited.

-

MIC₉₀: The MIC value at which 90% of the isolates are inhibited.

Mechanism of Action Signaling Pathway

The primary mechanism of action for polyene antifungals like this compound is direct interaction with the fungal cell membrane, rather than a complex intracellular signaling cascade.

Caption: Mechanism of action of this compound on the fungal cell membrane.

References

- 1. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 5. In vitro susceptibility profiles of 16 antifungal drugs against Trichophyton indotineae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Antifungal susceptibility profile of Trichosporon isolates: correlation between CLSI and etest methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

Application Notes and Protocols for Trichomycin B Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichomycin B is a polyene macrolide antibiotic isolated from Streptomyces hachijoensis.[1][2] Like other polyene macrolides, it exhibits potent antifungal and antiprotozoal activity, making it a compound of interest for various research applications, including the control of fungal and yeast contamination in cell culture and studies on anti-trichomoniasis infection.[1][2][3] The primary mechanism of action for many polyene macrolides involves binding to sterols, particularly ergosterol, in fungal cell membranes, leading to pore formation, increased membrane permeability, and eventual cell death.[4]

Due to the limited availability of specific preparation protocols for this compound, these application notes provide a detailed, step-by-step guide for preparing and validating stock solutions for use in cell culture. The following protocols are based on the general physicochemical properties of polyene macrolides and best practices for handling antibiotics in a sterile laboratory environment.

Physicochemical Properties of this compound

Quantitative data for this compound is summarized below. It is important to note that specific solubility data in solvents compatible with cell culture is not widely published. Polyene macrolides as a class are generally known to be poorly soluble in aqueous solutions but can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[5]

| Property | Value | Source |

| Molecular Formula | C₅₈H₈₄N₂O₁₈ | PubChem |

| Molecular Weight | ~1097.3 g/mol | PubChem |

| Appearance | Solid powder (form may vary by supplier) | General |

| Recommended Solvent | DMSO (empirically determine solubility) | [5][6] |

Protocol: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution. Researchers should adjust concentrations based on their specific experimental needs.

Materials and Equipment

-

This compound powder

-

High-purity Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)

-

Calibrated analytical balance

-

Sterile, disposable syringe (1-5 mL)

-

Sterile syringe filter (0.22 µm), compatible with DMSO (e.g., PTFE)

-

Pipettes and sterile, filtered pipette tips

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing sterile this compound stock solution.

Step-by-Step Methodology

-

Perform Calculations: Determine the mass of this compound powder and the volume of DMSO required. For a 10 mg/mL stock solution, you would weigh 10 mg of powder for every 1 mL of DMSO. Example: To make 2 mL of a 10 mg/mL stock, weigh 20 mg of this compound.

-

Weigh Compound: Under aseptic conditions in a biological safety cabinet, carefully weigh the calculated amount of this compound powder and transfer it to a sterile 15 mL conical tube.

-

Dissolve Compound: Add the calculated volume of cell culture-grade DMSO to the conical tube.

-

Mix Thoroughly: Tightly cap the tube and vortex at high speed until the powder is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath for a few minutes may aid dissolution. Visually inspect the solution against a light source to ensure no particulates are visible.

-

Sterile Filtration: Draw the entire dissolved solution into a sterile syringe.

-

Securely attach a 0.22 µm sterile PTFE syringe filter to the syringe.

-

Carefully dispense the solution through the filter into a new sterile 15 mL conical tube. This step removes any potential microbial contamination. Note: Do not use filters that are not compatible with DMSO.

-

Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile 1.5 mL polypropylene cryovials.

-

Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C, protected from light.[7] Properly stored stock solutions are generally stable for several months, though stability should be empirically validated for long-term studies.[7]

Protocol: Determining the Optimal Working Concentration

The effective concentration of an antibiotic can vary significantly between different cell lines. Therefore, it is critical to perform a dose-response (or "kill curve") experiment to determine the optimal, non-toxic working concentration for your specific cell line.

Experimental Workflow for Kill Curve Analysis

Caption: Workflow for determining the optimal working concentration.

Step-by-Step Methodology

-

Cell Seeding: Seed your mammalian cell line of interest into a 96-well plate at a density that will ensure cells are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells per well). Prepare extra wells for controls.

-

Incubation: Allow cells to adhere and recover overnight by incubating at 37°C in a 5% CO₂ incubator.

-

Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A suggested starting range is 0.1 µg/mL to 50 µg/mL.

-

Crucially, prepare a "Solvent Control" containing the highest concentration of DMSO that will be used in any treatment well (e.g., if the highest drug concentration results in 0.1% DMSO, the solvent control is medium with 0.1% DMSO). This is essential to ensure that any observed cytotoxicity is due to the drug and not the solvent.

-

-

Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Also include wells with medium only (untreated control) and the solvent control.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 48 to 72 hours).

-

Assess Viability: Determine cell viability using a standard method such as an MTT, XTT, or resazurin-based assay, or by cell counting with Trypan Blue exclusion.

-

Data Analysis: Plot cell viability (%) against the this compound concentration. The optimal working concentration for contamination control should be the lowest concentration that effectively inhibits fungal growth without significantly impacting the viability of the mammalian cells.

Sample 96-Well Plate Layout for Kill Curve

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

| A | Untreated | Untreated | Untreated | 50 µg/mL | 50 µg/mL | 50 µg/mL | 1 µg/mL | 1 µg/mL | 1 µg/mL | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl |

| B | Untreated | Untreated | Untreated | 25 µg/mL | 25 µg/mL | 25 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl |

| C | Untreated | Untreated | Untreated | 10 µg/mL | 10 µg/mL | 10 µg/mL | 0.1 µg/mL | 0.1 µg/mL | 0.1 µg/mL | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl |

| D | Blank | Blank | Blank | 5 µg/mL | 5 µg/mL | 5 µg/mL | Blank | Blank | Blank | Blank | Blank | Blank |

This table illustrates a sample setup with triplicates for each condition.

Safety and Handling Precautions

-

This compound is for research use only.

-

Handle the compound as a potentially hazardous substance. Consult the Safety Data Sheet (SDS) provided by the supplier.

-

Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling the powder and concentrated stock solutions.

-

All manipulations involving the powdered compound and preparation of the stock solution should be performed in a certified laminar flow hood or biological safety cabinet to ensure sterility and user safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibiotic Loaded Phytosomes as a Way to Develop Innovative Lipid Formulations of Polyene Macrolides [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. multireviewjournal.com [multireviewjournal.com]

- 7. boneandcancer.org [boneandcancer.org]

Application Notes and Protocols for Trichomycin B in Artificial Lipid Bilayer Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichomycin B is a polyene macrolide antibiotic belonging to the same class as the more extensively studied Amphotericin B. These antibiotics are known for their potent antifungal activity, which is primarily attributed to their interaction with sterols in the cell membranes of fungi, leading to the formation of ion channels and subsequent disruption of membrane integrity. Artificial lipid bilayers provide a powerful in vitro system to study the mechanisms of action of such membrane-active compounds in a controlled environment.

This document provides detailed application notes and protocols for studying the effects of this compound on artificial lipid bilayers. Due to the limited availability of specific data for this compound, the following protocols and quantitative data are largely based on studies of the closely related and structurally similar Amphotericin B. These should be considered as a starting point for experimental design and optimization when working with this compound.

Mechanism of Action: An Overview

This compound, like other polyene antibiotics, is thought to interact with ergosterol, a primary sterol component of fungal cell membranes. This interaction is believed to be crucial for its antifungal activity. In mammalian cells, which contain cholesterol instead of ergosterol, the affinity of polyene antibiotics is generally lower, providing a basis for their selective toxicity.

The binding of this compound to ergosterol is hypothesized to lead to the formation of transmembrane channels or pores. These channels disrupt the osmotic integrity of the cell by allowing the leakage of ions and small molecules, ultimately leading to cell death. Artificial lipid bilayer systems are invaluable for characterizing the formation, properties, and ion selectivity of these channels.

Data Presentation

The following tables summarize typical quantitative data obtained from experiments with Amphotericin B, which can be used as a reference for designing and interpreting experiments with this compound.

Table 1: Typical Single-Channel Conductance of Amphotericin B in Ergosterol-Containing Planar Lipid Bilayers

| Lipid Composition | Sterol | Electrolyte | Applied Voltage (mV) | Single-Channel Conductance (pS) |

| DPPC:Ergosterol (7:3 mol/mol) | Ergosterol | 1 M KCl | +100 | 20 - 100 |

| DPhPC:Ergosterol (7:3 mol/mol) | Ergosterol | 1 M KCl | -100 | 20 - 100 |

| POPE:POPC:Ergosterol (1:1:1 mol/mol) | Ergosterol | 0.1 M KCl | +150 | 15 - 80 |

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DPhPC: 1,2-diphytanoyl-sn-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine.

Table 2: Effect of Amphotericin B on Liposome Permeability (Calcein Leakage Assay)

| Liposome Composition | Sterol | Amphotericin B Concentration (µM) | % Calcein Leakage (at 30 min) |

| POPC:Ergosterol (7:3 mol/mol) | Ergosterol | 1 | ~ 80% |

| POPC:Cholesterol (7:3 mol/mol) | Cholesterol | 1 | ~ 20% |

| POPC | None | 1 | < 5% |

Experimental Protocols

Protocol 1: Planar Lipid Bilayer (PLB) Electrophysiology for Single-Channel Recording

This protocol describes the formation of a planar lipid bilayer and the subsequent recording of ion channels formed by this compound.

Materials:

-

Lipid solution (e.g., 10 mg/mL of DPhPC:Ergosterol 7:3 in n-decane)

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

Planar lipid bilayer setup (chamber, aperture, electrodes)

-

Patch-clamp amplifier and data acquisition system

Methodology:

-

Chamber Setup: Assemble the planar lipid bilayer chamber according to the manufacturer's instructions. The chamber consists of two compartments (cis and trans) separated by a thin partition with a small aperture (50-200 µm in diameter).

-

Bilayer Formation:

-

Fill both the cis and trans compartments with the electrolyte solution.

-

Using a fine brush or a glass rod, "paint" the lipid solution across the aperture.

-

Monitor the capacitance of the forming membrane. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².

-

-

This compound Incorporation:

-

Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration (start with a range of 0.1 - 5 µM).

-

Gently stir the solution in the cis compartment to facilitate the incorporation of this compound into the bilayer.

-

-

Single-Channel Recording:

-

Apply a transmembrane potential (e.g., +100 mV) using the patch-clamp amplifier.

-

Record the ionic current flowing across the bilayer. The formation of individual channels will be observed as discrete, step-like increases in the current.

-

Analyze the single-channel conductance, open and closed lifetimes, and ion selectivity.

-

Caption: Workflow for single-channel recording of this compound in a planar lipid bilayer.

Protocol 2: Liposome Leakage Assay

This protocol measures the ability of this compound to permeabilize lipid vesicles (liposomes) by monitoring the release of an encapsulated fluorescent dye.

Materials:

-

Lipids (e.g., POPC and ergosterol)

-

This compound

-

Fluorescent dye (e.g., calcein)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Methodology:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving the desired lipids (e.g., POPC:Ergosterol 7:3) in chloroform, followed by evaporation of the solvent under a stream of nitrogen.

-

Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50 mM calcein, 10 mM HEPES, pH 7.4).

-

Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

-

Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.

-

-

Leakage Assay:

-

Dilute the calcein-loaded liposomes in the assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) in a cuvette.

-

Add this compound to the cuvette to the desired final concentration (start with a range of 0.1 - 10 µM).

-

Monitor the increase in calcein fluorescence over time using a fluorometer (Excitation: 495 nm, Emission: 515 nm).

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

-

-

Data Analysis:

-

Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.

-

Caption: Workflow for the liposome leakage assay to assess membrane permeabilization by this compound.

Signaling Pathways and Molecular Interactions

The interaction of this compound with the lipid bilayer and the subsequent formation of an ion channel can be depicted as a multi-step process.

Caption: Proposed mechanism of this compound-induced ion channel formation and cell death.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers interested in studying the effects of this compound on artificial lipid bilayers. While specific quantitative data for this compound is scarce, the information derived from studies on Amphotericin B serves as an excellent starting point. Researchers are encouraged to optimize the experimental conditions, such as lipid composition and this compound concentration, to accurately characterize its membrane-disrupting properties. These in vitro assays are crucial for understanding the molecular basis of its antifungal activity and for the development of new and improved antifungal therapies.

Assaying Fungal Membrane Permeability with Trichomycin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichomycin B is a polyene macrolide antibiotic produced by Streptomyces hachijoensis. Like other polyene antifungals, its primary mechanism of action involves binding to ergosterol, a major sterol component of the fungal cell membrane. This interaction disrupts the integrity of the membrane, leading to the formation of pores or channels. The resulting increase in membrane permeability allows for the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death. Notably, this compound has been observed to possess lower antifungal activity compared to its counterpart, Trichomycin A.[1] This document provides detailed protocols for assessing the effects of this compound on fungal membrane permeability, a critical step in antifungal drug discovery and mechanism of action studies.

Principle of the Assay

The integrity of the fungal cell membrane can be assessed using fluorescent probes that are otherwise impermeable to healthy cells. One such probe is SYTOX Green, a high-affinity nucleic acid stain that cannot cross the intact membrane of live cells. When the membrane is compromised by an agent like this compound, SYTOX Green enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. The intensity of this fluorescence is directly proportional to the degree of membrane permeabilization.

Data Presentation